molecular formula C17H16ClNO3 B11690137 Propyl 4-[(3-chlorobenzoyl)amino]benzoate CAS No. 4147-16-4

Propyl 4-[(3-chlorobenzoyl)amino]benzoate

Cat. No.: B11690137
CAS No.: 4147-16-4
M. Wt: 317.8 g/mol
InChI Key: XEAJGDGCOCZWHI-UHFFFAOYSA-N
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Description

Propyl 4-[(3-chlorobenzoyl)amino]benzoate is an organic compound with the molecular formula C18H17ClN2O3 It is a derivative of benzoic acid and is characterized by the presence of a propyl ester group and a 3-chlorobenzoyl amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-[(3-chlorobenzoyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with propanol, followed by the acylation of the resulting propyl 4-aminobenzoate with 3-chlorobenzoyl chloride. The reaction conditions generally include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[(3-chlorobenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoates or amides.

Scientific Research Applications

Propyl 4-[(3-chlorobenzoyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propyl 4-[(3-chlorobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the 3-chlorobenzoyl group may enhance its binding affinity and specificity for certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Propyl 4-aminobenzoate: Lacks the 3-chlorobenzoyl group, resulting in different chemical and biological properties.

    Ethyl 4-[(3-chlorobenzoyl)amino]benzoate: Similar structure but with an ethyl ester group instead of a propyl group, leading to variations in reactivity and solubility.

    Methyl 4-[(3-chlorobenzoyl)amino]benzoate: Contains a methyl ester group, which may affect its chemical behavior and applications.

Uniqueness

Propyl 4-[(3-chlorobenzoyl)amino]benzoate is unique due to the combination of its propyl ester group and 3-chlorobenzoyl amide group. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

Propyl 4-[(3-chlorobenzoyl)amino]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a propyl group linked to a benzoate framework with an amino and a chlorobenzoyl moiety. Its molecular formula is C16H18ClNO2C_{16}H_{18}ClNO_2 with a molecular weight of approximately 291.77 g/mol. The presence of the chlorobenzoyl group is notable for its potential biological interactions.

Research indicates that this compound may act as an inhibitor of specific enzymes, particularly soluble epoxide hydrolase (sEH). By inhibiting sEH, the compound can prevent the hydrolysis of epoxides, leading to increased levels of epoxyeicosatrienoic acids (EETs), which are known to exhibit vasodilatory and anti-inflammatory effects.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Anti-inflammatory Effects : By modulating the levels of EETs, this compound could play a role in reducing inflammation.
  • Anticancer Properties : Preliminary studies suggest that similar compounds exhibit antiproliferative effects against various cancer cell lines, indicating potential for cancer treatment .
  • Enzyme Inhibition : As an inhibitor of phospholipase A2 and possibly other enzymes, it may affect lipid metabolism and cell signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of sEH leading to reduced inflammation
AnticancerInhibition of cell proliferation in cancer cell lines
Enzyme InhibitionPotential inhibition of phospholipase A2

Case Study: Anticancer Activity

A study examined the effects of various para-aminobenzoic acid analogs, including derivatives similar to this compound. The results indicated significant inhibitory activity against human lung cancer cells (A549), with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin . This suggests that modifications to the benzoate structure can enhance anticancer activity.

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties mediated by soluble epoxide hydrolase inhibition. The study demonstrated that compounds structurally related to this compound effectively reduced markers of inflammation in vitro, supporting its potential therapeutic application in inflammatory diseases.

Properties

CAS No.

4147-16-4

Molecular Formula

C17H16ClNO3

Molecular Weight

317.8 g/mol

IUPAC Name

propyl 4-[(3-chlorobenzoyl)amino]benzoate

InChI

InChI=1S/C17H16ClNO3/c1-2-10-22-17(21)12-6-8-15(9-7-12)19-16(20)13-4-3-5-14(18)11-13/h3-9,11H,2,10H2,1H3,(H,19,20)

InChI Key

XEAJGDGCOCZWHI-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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